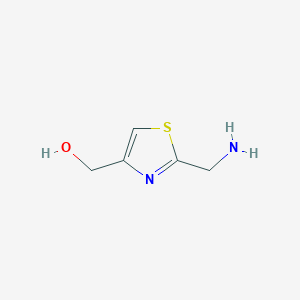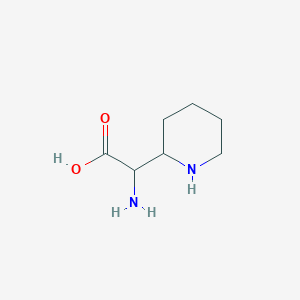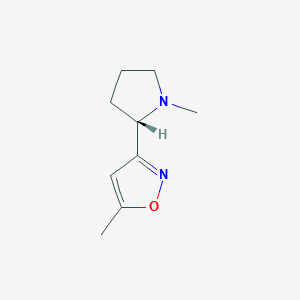
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound with potential applications in scientific research. It is a derivative of isoxazole and has attracted the attention of researchers due to its unique properties. In
Mécanisme D'action
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole acts as a selective antagonist of the NMDA receptor. It binds to the glycine site of the receptor and inhibits its activity. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Effets Biochimiques Et Physiologiques
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and memory formation. However, one of the limitations of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole is its potential toxicity. It has been shown to have toxic effects at high doses and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for research on (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole. One area of research is the development of more potent and selective ligands for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole in the treatment of neurological disorders. Additionally, the mechanism of action of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole on the NMDA receptor needs to be further elucidated.
Méthodes De Synthèse
The synthesis of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 2-(1-Methylpyrrolidin-2-yl)acetaldehyde with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then treated with sodium methoxide to form the final product, (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole.
Applications De Recherche Scientifique
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has potential applications in scientific research. It has been studied for its potential use as a ligand for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
161423-38-7 |
|---|---|
Nom du produit |
(S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(10-12-7)9-4-3-5-11(9)2/h6,9H,3-5H2,1-2H3/t9-/m0/s1 |
Clé InChI |
ZATAMMXVQZLNFN-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=NO1)[C@@H]2CCCN2C |
SMILES |
CC1=CC(=NO1)C2CCCN2C |
SMILES canonique |
CC1=CC(=NO1)C2CCCN2C |
Synonymes |
Isoxazole, 5-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



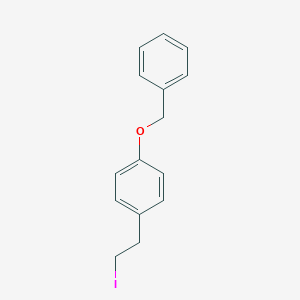
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
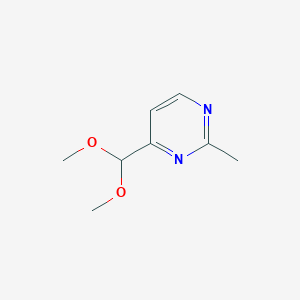
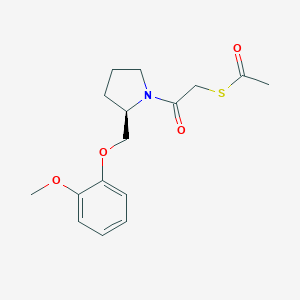
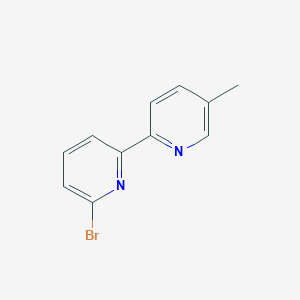

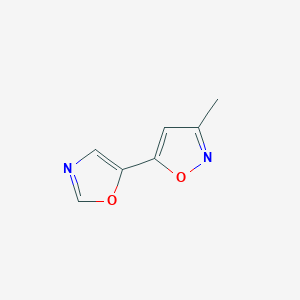
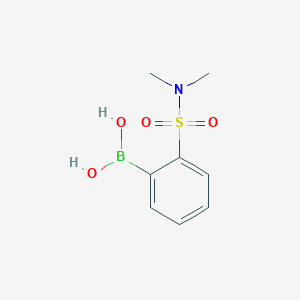
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

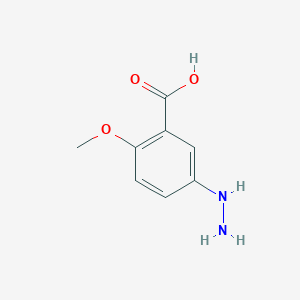
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
